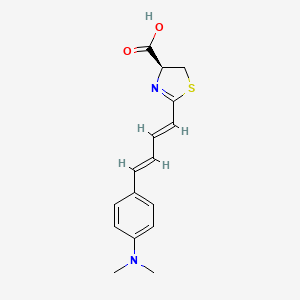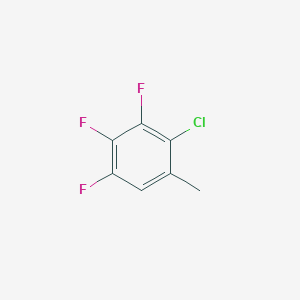
4-Chloro-1,2,3-trifluoro-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Chlorotrifluorotoluene: is an organic compound with the molecular formula C7H4ClF3 . It is a derivative of toluene where one hydrogen atom on the benzene ring is replaced by a chlorine atom and three fluorine atoms. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: o-Chlorotrifluorotoluene can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production: Industrially, o-chlorotrifluorotoluene is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: o-Chlorotrifluorotoluene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Friedel-Crafts Reactions: It can participate in Friedel-Crafts alkylation and acylation reactions, often using aluminum trichloride as a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products like o-trifluoromethylphenol or o-trifluoromethylbenzonitrile can be formed.
Oxidation Products: Compounds like o-trifluoromethylbenzoic acid.
Reduction Products: Compounds like o-trifluoromethylbenzyl alcohol.
Applications De Recherche Scientifique
Chemistry:
- Used as a solvent in organic synthesis due to its stability and low reactivity.
- Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Used in the manufacture of specialty chemicals, including polymers and resins.
- Employed in the production of high-performance materials that require chemical resistance .
Mécanisme D'action
The mechanism by which o-chlorotrifluorotoluene exerts its effects is primarily through its interactions with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry. Its molecular targets and pathways are often related to its ability to undergo substitution and addition reactions, which are crucial in the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H4ClF3 |
|---|---|
Poids moléculaire |
180.55 g/mol |
Nom IUPAC |
4-chloro-1,2,3-trifluoro-5-methylbenzene |
InChI |
InChI=1S/C7H4ClF3/c1-3-2-4(9)6(10)7(11)5(3)8/h2H,1H3 |
Clé InChI |
NOHBFAVLOPYGIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


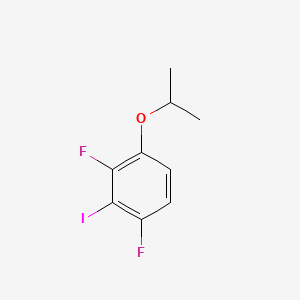
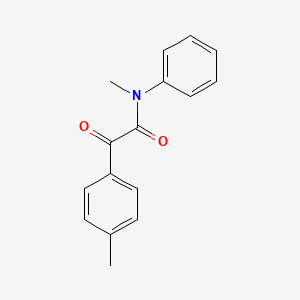


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
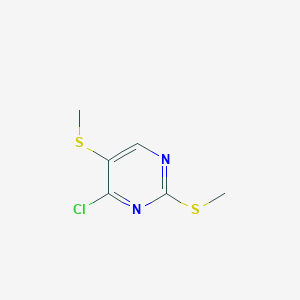

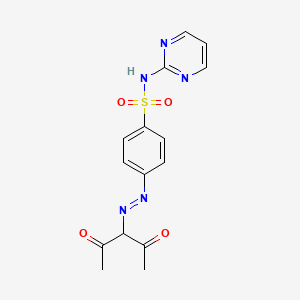

![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
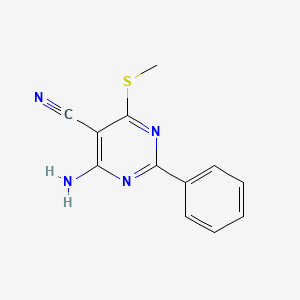
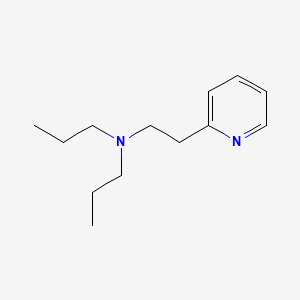
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
